

# Application Notes and Protocols for ONX-0914 TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8), which is a chymotrypsin-like subunit of the immunoproteasome.[1][2] This selective inhibition allows for the targeted disruption of proteasome activity in immune cells and other cells expressing the immunoproteasome, with minimal effects on the constitutive proteasome found in most other cell types.[2][3] These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various cellular processes, including inflammation, autoimmune diseases, and cancer.[4][5] This document provides detailed application notes and protocols for the use of **ONX-0914 TFA** in cell culture experiments.

## **Mechanism of Action**

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the LMP7 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon stimulation with proinflammatory cytokines like interferon-gamma (IFN-y). Its primary function is to generate peptides for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.



By selectively inhibiting LMP7, ONX-0914 disrupts the chymotrypsin-like activity of the immunoproteasome. This leads to several downstream effects, including:

- Modulation of Cytokine Production: Inhibition of LMP7 by ONX-0914 has been shown to block the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, and IFN-y in immune cells.[2][5][6]
- Induction of Apoptosis and Autophagy: In several cancer cell lines, including glioblastoma and acute lymphoblastic leukemia, ONX-0914 has been demonstrated to inhibit cell proliferation and induce programmed cell death (apoptosis) and autophagy.[7][8]
- Alteration of Signaling Pathways: ONX-0914 can influence key cellular signaling pathways.
   For instance, it has been reported to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[9] Conversely, it can also impair the ERK signaling pathway, which is crucial for T and B cell activation.[4]

## Data Presentation: Working Concentrations and IC50 Values

The effective working concentration of **ONX-0914 TFA** varies depending on the cell line, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes reported working concentrations and IC50 values from various studies.



| Cell Line | Cell Type                                 | Assay<br>Type              | Working<br>Concentr<br>ation | IC50<br>Value    | Incubatio<br>n Time | Referenc<br>e |
|-----------|-------------------------------------------|----------------------------|------------------------------|------------------|---------------------|---------------|
| THP-1     | Human<br>monocytic                        | Cell<br>Viability          | 50 nM                        | 47.7 nM          | 72 h                | [6]           |
| HL-60     | Human<br>promyelocy<br>tic                | Cell<br>Viability          | 50 nM                        | Not<br>specified | 72 h                | [6]           |
| U937      | Human<br>histiocytic<br>lymphoma          | Cell<br>Viability          | 50 nM                        | Not<br>specified | 72 h                | [6]           |
| SH-SY5Y   | Human<br>neuroblast<br>oma                | Cell<br>Viability          | 0 - 200 nM                   | Not<br>specified | 72 h                | [6]           |
| HEK 293   | Human<br>embryonic<br>kidney              | Cell<br>Viability          | 0 - 200 nM                   | Not<br>specified | 72 h                | [6]           |
| LN229     | Human<br>glioblastom<br>a                 | Cell<br>Viability<br>(MTT) | 0.25 - 1 μΜ                  | Not<br>specified | 24 h                | [7]           |
| GBM8401   | Human<br>glioblastom<br>a                 | Cell<br>Viability<br>(MTT) | 0.25 - 1 μΜ                  | Not<br>specified | 24 h                | [7]           |
| U87MG     | Human<br>glioblastom<br>a                 | Cell<br>Viability<br>(MTT) | 0.25 - 1 μΜ                  | Not<br>specified | 24 h                | [7]           |
| Caco-2    | Human<br>colorectal<br>adenocarci<br>noma | Cytotoxicity               | Not<br>specified             | 1.3 μΜ           | 48 h                | [1]           |
| HCT-116   | Human<br>colorectal                       | Cytotoxicity               | Not<br>specified             | 0.11 μΜ          | 48 h                | [1]           |



|        | carcinoma                                       |                                       |                  |                  |                       |      |
|--------|-------------------------------------------------|---------------------------------------|------------------|------------------|-----------------------|------|
| Huh-7  | Human<br>hepatoma                               | Cytotoxicity                          | Not<br>specified | 0.39 μΜ          | 48 h                  | [1]  |
| Raji   | Human<br>Burkitt's<br>lymphoma                  | Proteasom<br>e Inhibition             | Not<br>specified | 5.7 nM           | Not<br>specified      | [2]  |
| HUVEC  | Human<br>umbilical<br>vein<br>endothelial       | Endothelial - Mesenchy mal Transition | 100 nM           | Not<br>specified | 1 h pre-<br>treatment | [10] |
| SEM    | Human<br>acute<br>lymphoblas<br>tic<br>leukemia | Cell<br>Viability                     | < 0.8 μM         | Not<br>specified | 48 h                  | [8]  |
| RS4;11 | Human<br>acute<br>lymphoblas<br>tic<br>leukemia | Cell<br>Viability                     | < 0.8 μM         | Not<br>specified | 48 h                  | [8]  |
| MESO-4 | Human<br>mesothelio<br>ma                       | Protein<br>Expression                 | 20 nM            | Not<br>specified | 3 h                   | [11] |
| PBMCs  | Human peripheral blood mononucle ar cells       | Cytokine<br>Production                | 200 nM           | Not<br>specified | 1 h pre-<br>treatment | [5]  |

# Experimental Protocols Cell Viability Assay (MTT Assay)



This protocol is adapted from the methodology used to assess the effect of ONX-0914 on glioblastoma cell viability.[7]

#### Materials:

- ONX-0914 TFA stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x  $10^3$  cells/well in 100  $\mu$ L of complete medium and incubate overnight.
- Prepare serial dilutions of ONX-0914 TFA in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 μM).
- Remove the medium from the wells and add 100 μL of the ONX-0914 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest ONX-0914 treatment.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

# Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by ONX-0914 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[7]

#### Materials:

- ONX-0914 TFA stock solution
- · 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentrations of ONX-0914 TFA (e.g., 1 μM) or vehicle control for the specified duration (e.g., 24 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- · Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.



- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## **Western Blotting**

This is a general protocol for analyzing changes in protein expression following ONX-0914 treatment, based on standard western blotting procedures.[12][13]

#### Materials:

- ONX-0914 TFA stock solution
- Cell culture dishes (e.g., 100 mm)
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Cell scraper
- Microcentrifuge tubes
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Procedure:

- Seed cells in 100 mm dishes and treat with **ONX-0914 TFA** as required.
- Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
- Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30  $\mu$ g) per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## **Mandatory Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. jane-liu.sites.pomona.edu [jane-liu.sites.pomona.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for ONX-0914 TFA in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176041#onx-0914-tfa-working-concentration-for-cell-culture]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com